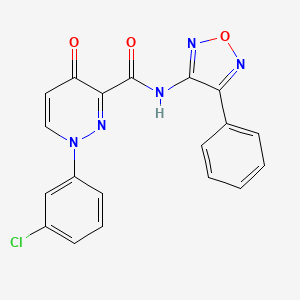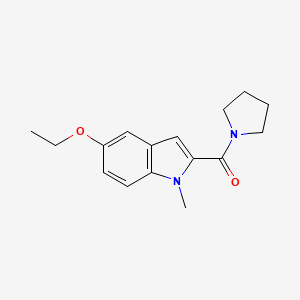![molecular formula C21H23NO6 B11383146 N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11383146.png)
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound featuring furan rings and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with furan-2-ylmethylamine and 5-methylfuran-2-ylmethylamine. The reaction is carried out under microwave-assisted conditions using effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction time, solvent, and substrate amounts are optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzamides and furans.
Scientific Research Applications
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
- 5-methyl-2-furfurylamine
Uniqueness
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to its combination of furan rings and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H23NO6/c1-14-7-8-17(28-14)13-22(12-16-6-5-9-27-16)21(23)15-10-18(24-2)20(26-4)19(11-15)25-3/h5-11H,12-13H2,1-4H3 |
InChI Key |
NBYPWYNOQYUKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylphenyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383069.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11383074.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11383082.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11383105.png)
![2-(2,3-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11383120.png)
![diethyl 5-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11383126.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11383140.png)

![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B11383145.png)
![2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383147.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383149.png)
![N-(4-ethoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11383153.png)

![1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11383159.png)
